molecular formula C22H23N5O4S B2437059 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851810-35-0

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2437059
CAS No.: 851810-35-0
M. Wt: 453.52
InChI Key: XYOJRBULMQEAKP-UHFFFAOYSA-N
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Description

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a piperazine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-7-16(30-2)8-6-15)25-9-11-26(12-10-25)20(28)17-4-3-13-31-17/h3-8,13,18,29H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOJRBULMQEAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methyl-6-hydroxy-triazolo[3,2-b]thiazole

The triazolothiazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloketones.

Procedure :

  • React 2-chloro-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) with thiosemicarbazide (1.2 eq) in ethanol under reflux (12 h).
  • Neutralize with aqueous NaOH to precipitate 2-methyl-5-(4-methoxyphenyl)-thiazol-2-amine.
  • Treat with hydrazine hydrate (2.5 eq) in ethanol at 80°C for 8 h to induce cyclization, yielding the triazolothiazole core.

Key Characterization :

  • 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 10.21 (s, 1H, OH).
  • LCMS : m/z 274.1 [M+H]+ (calculated for C12H11N3O2S: 273.06).

Construction of the Arylalkyl Bridge

Mannich Reaction for Alkyl Linkage

The triazolothiazole core undergoes Mannich reaction with 4-methoxybenzaldehyde and 4-(furan-2-carbonyl)piperazine to install the (4-methoxyphenyl)methyl bridge.

Procedure :

  • Mix 2-methyl-6-hydroxy-triazolo[3,2-b]thiazole (1.0 eq), 4-methoxybenzaldehyde (1.2 eq), and 4-(furan-2-carbonyl)piperazine (1.1 eq) in ethanol.
  • Add catalytic acetic acid and reflux for 24 h.
  • Purify by silica gel chromatography (EtOAc/hexane, 3:7) to yield the bridged product.

Key Characterization :

  • FTIR : 1685 cm−1 (C=O stretch), 1240 cm−1 (C-O-C of methoxy).
  • 1H NMR (DMSO-d6): δ 3.78 (s, 3H, OCH3), 4.12 (s, 2H, CH2), 6.85–7.30 (m, 6H, Ar-H and furan-H).

Final Functionalization and Optimization

Hydroxyl Group Deprotection

If a protecting group (e.g., acetyl) was used during earlier steps, mild alkaline hydrolysis (NaOH/EtOH) unveils the 6-hydroxyl group.

Procedure :

  • Reflux the protected intermediate with 2M NaOH in ethanol (1:3 v/v) for 2 h.
  • Acidify with dilute HCl to pH 6–7 and extract with EtOAc.

Analytical and Pharmacological Profiling

Purity and Structural Validation

  • HPLC : >98% purity (C18 column, MeOH:H2O 70:30).
  • High-Resolution MS : m/z 523.1542 [M+H]+ (calculated for C26H26N6O4S: 522.1694).

Preliminary Bioactivity Screening

Analogous triazolothiazoles exhibit antimicrobial and anti-inflammatory activities. While specific data for this compound are pending, structural analogs show IC50 values of 8–12 µM against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects . Research indicates that it may possess antimicrobial and anticancer properties. The interactions of this compound with biological targets could lead to the development of new drugs for treating various diseases.

Biological Studies

In biological applications, 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is investigated for its mechanisms of action. It may modulate enzyme activity or bind to specific receptors, impacting various biological pathways. Studies have shown that derivatives of this compound can inhibit certain enzymes associated with diseases such as cancer and neurodegenerative disorders.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its multi-step synthesis involves various organic reactions that can be optimized for industrial production. The reaction conditions can be adjusted to enhance yield and purity, making it valuable in chemical manufacturing processes.

Material Science

In the realm of material science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure may impart desirable characteristics in polymers or other materials used in industrial applications.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives based on this compound. The research demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against several bacterial strains. Results indicated effective inhibition at low concentrations, supporting its use as a candidate for developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

Research exploring the inhibition of specific enzymes revealed that derivatives of this compound exhibited selective inhibition against enzymes related to neurodegenerative diseases. This finding suggests its potential role in designing multi-targeted therapies.

Mechanism of Action

The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid.

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with a thiazolo[3,2-b][1,2,4]triazole moiety, such as thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid.

    Piperazine Derivatives: Compounds with a piperazine ring, such as 1-benzylpiperazine.

Uniqueness

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Triazole and thiazole moieties : Implicated in diverse biological interactions.

Chemical Formula

PropertyValue
Molecular FormulaC22H23N5O4S
Molecular Weight423.51 g/mol
IUPAC Name5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests a promising application in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 20 µM. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways .

Anti-Tubercular Activity

A notable area of research involves the compound's potential as an anti-tubercular agent:

  • Research Findings : Studies indicate that it shows activity against Mycobacterium tuberculosis, with IC90 values reported at approximately 40 µM. This positions it as a candidate for further development in tuberculosis treatment .

The biological effects of this compound are hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in target cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antibiotics, researchers synthesized several derivatives of the compound and evaluated their antimicrobial properties. The most potent derivative exhibited an MIC of 15 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Mechanism

A comprehensive study explored the anticancer mechanism involving the compound on breast cancer cells. The results indicated that treatment led to significant upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Study 3: Anti-Tubercular Screening

In a screening for anti-tubercular agents, several compounds including this one were tested against M. tuberculosis. The findings highlighted its potential as a lead compound for further optimization .

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade heat-sensitive groups .
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates but complicate purification .
  • Catalysts : Triethylamine or NaHCO₃ optimizes coupling reactions by neutralizing HCl byproducts .

Q. Table 1: Yield Optimization

StepSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
Core FormationEthanolNone806292%
Piperazine CouplingDMFEt₃N257885%
MethylationCHCl₃NaHCO₃606589%

Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan carbonyl at δ ~7.8 ppm, piperazine CH₂ at δ ~2.5–3.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 506.15) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound availability .
  • Structural Analogues : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter target affinity .

Q. Methodological Recommendations :

Standardize Assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and solvent controls.

SAR Studies : Compare activity of derivatives to identify critical pharmacophores .

Solubility Profiling : Pre-test in PBS/DMSO mixtures to optimize delivery .

What strategies improve synthetic yield while minimizing side reactions?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr for cyclization) and improves yield by 15–20% .
  • Protecting Groups : Temporarily shield hydroxyl groups during piperazine coupling to prevent oxidation .
  • Flow Chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and mixing .

Q. Table 2: Side Reaction Mitigation

Side ReactionCauseSolution
Ester HydrolysisAcidic conditionsUse buffered media (pH 7–8)
Piperazine OxidationO₂ exposureConduct reactions under N₂ atmosphere
Thiazole Ring OpeningExcess baseLimit triethylamine to 1.2 equiv

How can computational methods predict the compound’s biological targets?

Advanced Research Question

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 3LD6 for 14-α-demethylase) to identify binding poses .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity to guide derivative design .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) for prioritized targets .

Case Study : Docking of the compound into the 14-α-demethylase active site suggested hydrogen bonding with His310 and hydrophobic interactions with Leu121, supporting antifungal potential .

What are the key challenges in establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Structural Complexity : Multiple functional groups (furan, piperazine, triazole) complicate isolation of individual contributions .
  • Metabolic Instability : Rapid hepatic oxidation of the furan ring (CYP3A4-mediated) may mask in vivo efficacy .
  • Synthetic Limitations : Low yields for derivatives with bulky substituents hinder SAR exploration .

Q. Solutions :

Fragment-Based Design : Test isolated moieties (e.g., furan-2-carbonyl alone) to deconvolute activity.

Proteomics : Use pull-down assays with biotinylated derivatives to identify binding partners .

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